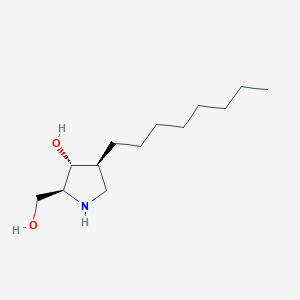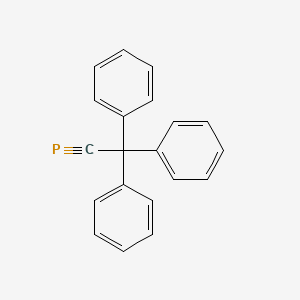![molecular formula C13H21NO3 B12636871 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL CAS No. 922170-18-1](/img/structure/B12636871.png)
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is a compound belonging to the class of hydroxymethylpyridines This compound features a pyridine ring substituted with hydroxymethyl, methyl, and pentyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce the pentyloxy group, followed by hydroxymethylation and methylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl and pentyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxine: A form of vitamin B6 with similar structural features but different functional groups.
4-Hydroxymethylpyridine: Lacks the pentyloxy and methyl groups, resulting in different chemical properties.
2-Methyl-5-hydroxymethylpyridine: Similar structure but without the pentyloxy group.
Uniqueness
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
922170-18-1 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-2-methyl-5-(pentoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H21NO3/c1-3-4-5-6-17-9-11-7-14-10(2)13(16)12(11)8-15/h7,15-16H,3-6,8-9H2,1-2H3 |
Clé InChI |
IROQPAJXXMZKLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCC1=CN=C(C(=C1CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)

![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)

![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)



![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
